methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
Methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a dioxo-dihydro-isoindole core with methoxycarbonyl and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxycarbonylaminophenol with phosgene in the presence of dimethylaniline to form the corresponding chloroformate ester. This intermediate is then reacted with m-toluidine in the presence of sodium carbonate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate
- Methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxylate
Uniqueness
Methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific substitution pattern on the isoindole ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H13NO6 |
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Molecular Weight |
339.3g/mol |
IUPAC Name |
methyl 2-(3-methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C18H13NO6/c1-24-17(22)10-4-3-5-12(8-10)19-15(20)13-7-6-11(18(23)25-2)9-14(13)16(19)21/h3-9H,1-2H3 |
InChI Key |
INTZIHCQNHGDOK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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